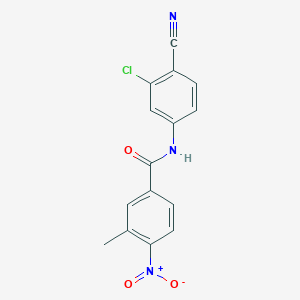
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as FMTPG, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. FMTPG is a member of the glycine transporter-1 (GlyT1) inhibitors class of compounds. GlyT1 inhibitors have been studied for their potential use in treating a variety of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Mécanisme D'action
FMTPG works by inhibiting the activity of the N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide transporter, which leads to an increase in the levels of glycine in the brain. This increase in glycine levels has been shown to have a variety of effects on the brain, including an increase in the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
FMTPG has been shown to have a variety of biochemical and physiological effects. In addition to its effects on NMDA receptor activity, FMTPG has also been shown to increase the levels of other neurotransmitters, including dopamine and serotonin. These effects have been studied in animal models and in vitro experiments.
Avantages Et Limitations Des Expériences En Laboratoire
FMTPG has several advantages for use in lab experiments. It is a potent and selective inhibitor of the N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide transporter, which makes it a valuable tool for studying the role of glycine in the brain. However, there are also some limitations to the use of FMTPG in lab experiments. For example, FMTPG has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are several future directions for research on FMTPG and other N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide inhibitors. One area of interest is the use of these compounds in the treatment of psychiatric and neurological disorders. FMTPG has been shown to have potential as a treatment for schizophrenia, depression, and anxiety, and further research is needed to explore its therapeutic potential in these areas. Another area of interest is the development of more potent and selective N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide inhibitors, which could lead to more effective treatments for these disorders. Finally, there is also interest in studying the effects of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide inhibitors on other physiological processes, such as pain perception and inflammation.
Méthodes De Synthèse
FMTPG can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis of FMTPG has been described in several scientific publications, including a 2007 article in the Journal of Medicinal Chemistry. The synthesis process involves the use of various reagents and solvents, and typically requires several purification steps to obtain the final product.
Applications De Recherche Scientifique
FMTPG has been extensively studied for its potential use in medical research. In particular, FMTPG has been investigated for its ability to modulate the activity of the N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide transporter. N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide is responsible for regulating the levels of glycine in the brain, which is an important neurotransmitter that is involved in a variety of physiological processes.
Propriétés
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-23(21,22)19(14-8-3-2-7-13(14)16)11-15(20)18-10-12-6-4-5-9-17-12/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVPSGSXPPSVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=N1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5694069.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)
![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide](/img/structure/B5694104.png)
![3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)


![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5694140.png)
